(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-8-5-6-10(16)13-11(8)19(3)15(22-13)18-14(21)12-9(2)7-17-20(12)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHADQXAGFLOAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=C(C=NN3C)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiazole derivatives and exhibits structural characteristics that may confer a range of pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 334.8 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities, alongside a pyrazole ring that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.8 g/mol |
| CAS Number | 1207061-63-9 |
Biological Activities
Research indicates that compounds similar to (E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide exhibit various biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antitumor Activity :
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Pyrazole Derivatives : A comprehensive review analyzed various pyrazole derivatives for their biological activities, noting significant anti-inflammatory and antimicrobial effects .
- Antimicrobial Evaluation : A study synthesized benzothiazole incorporated thiazolidin-4-one derivatives and evaluated their antimicrobial activity against multiple pathogens, demonstrating promising results .
The biological activity of (E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide is likely mediated through several mechanisms:
- Enzyme Inhibition : Many thiazole and pyrazole derivatives act as enzyme inhibitors, modulating pathways involved in inflammation and microbial resistance.
- Cellular Interactions : The lipophilicity imparted by the chloro and dimethyl groups enhances cellular membrane permeability, facilitating interaction with intracellular targets.
Scientific Research Applications
Structural Formula
- IUPAC Name : (E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide
- Molecular Formula :
- Molecular Weight : 401.9 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by functioning as an inhibitor of the murine double minute 2 (MDM2) protein. MDM2 is known for regulating the p53 tumor suppressor pathway, and its inhibition leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.
Key Findings:
- Antiproliferative Activity : The compound has shown notable antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.15 µM against the SJSA-1 osteosarcoma cell line.
- Mechanism of Action : In vitro studies revealed that treatment with this compound resulted in significant cleavage of PARP and caspase-3, markers indicative of apoptosis.
- In Vivo Efficacy : In xenograft models using SJSA-1 tumors in mice, daily administration at a dose of 30 mg/kg for 14 days resulted in moderate tumor growth inhibition.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Benzothiazole core | MDM2 inhibitor | 0.22 |
| Compound B | Sulfonamide group | Anticancer | 0.15 |
| Compound C | Chlorinated thiazole | Antifungal | >10 |
Pharmacodynamics
In vivo studies showed that oral administration of the compound at a dose of 100 mg/kg resulted in substantial upregulation of MDM2, p53, and p21 proteins within tumor tissues, indicating effective pharmacodynamic activity.
Study Case: SJSA-1 Cell Line
A detailed study on the SJSA-1 cell line assessed the compound's ability to induce apoptosis through activation of p53. The results indicated that treatment led to significant cleavage of PARP and caspase-3, which are markers indicative of apoptotic processes.
Study Case: Xenograft Models
In xenograft models using SJSA-1 tumors in mice, the compound exhibited moderate tumor growth inhibition when administered daily for 14 days at a dose of 30 mg/kg.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s benzo[d]thiazole-pyrazole hybrid contrasts with pyrazole-pyrazole () or pyrazole-thiadiazine () systems.
Substituent Effects: Chlorine at the 7-position (target) vs. 5-Cl in 3a–3d (): The benzo[d]thiazole’s electron-deficient environment may enhance electrophilic reactivity compared to pyrazole-chlorinated analogs.
Synthetic Complexity : The target compound’s synthesis may require specialized coupling agents (e.g., EDCI/HOBt as in ) or C–H activation strategies (as in ) due to steric hindrance from dimethyl groups .
Physicochemical and Spectral Comparisons
- Melting Points : Pyrazole-pyrazole derivatives () show mp ranges of 123–183°C, influenced by halogen substituents (e.g., 3d with 4-F has mp 181–183°C). The target’s benzo[d]thiazole rigidity may elevate its mp beyond these values.
- Spectral Signatures :
- NMR : Pyrazole-protons in 3a–3d resonate at δ ~8.12 (s, 1H), while aromatic protons appear at δ 7.2–7.5. The target’s benzo[d]thiazole protons may exhibit downfield shifts due to electron withdrawal from Cl .
- MS : Pyrazole derivatives () show [M+H]+ at 403–437 m/z. The target’s molecular weight is likely higher due to the benzo[d]thiazole scaffold.
Functional Implications
- Thiadiazine derivatives () may exhibit antifungal properties. The target’s benzo[d]thiazole moiety, seen in antitumor agents (e.g., dasatinib analogs), could position it for oncology research .
- Hydrogen Bonding : Unlike the triazole-thione hexamers in , the target’s E-configuration and carboxamide group may favor intermolecular N–H···O/S interactions, influencing crystallization or solubility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide?
- Methodology :
- Step 1 : Synthesize the benzo[d]thiazole core via cyclization of 7-chloro-3,4-dimethyl-2-aminobenzenethiol with a carbonyl source (e.g., POCl₃) under reflux .
- Step 2 : Prepare the pyrazole-5-carboxamide by condensing 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia .
- Step 3 : Combine the two fragments via Schiff base formation (imine linkage) using a dehydrating agent (e.g., molecular sieves) in anhydrous ethanol. Monitor reaction progress via TLC (chloroform:acetone, 3:1) .
- Purification : Recrystallize from ethanol or perform column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the (E)-configuration of the imine bond be confirmed experimentally?
- Methodology :
- 1H NMR : Compare chemical shifts of protons adjacent to the imine bond. The (E)-isomer typically shows deshielded protons due to restricted rotation .
- NOESY : Absence of nuclear Overhauser effect between the benzo[d]thiazole methyl groups and pyrazole protons confirms trans configuration .
- X-ray crystallography : Resolve the crystal structure to unambiguously determine stereochemistry, as demonstrated for analogous thiazole derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Elemental analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N, S, and Cl percentages .
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Mass spectrometry (FAB/MS) : Confirm molecular ion peak ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace chloro with fluoro, vary methyl groups) using parallel synthesis techniques .
- Biological assays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or radiometric assays. Use IC₅₀ values to correlate substituent effects with activity .
- Statistical analysis : Apply multivariate regression to identify critical physicochemical parameters (e.g., logP, Hammett σ) influencing potency .
Q. What strategies resolve contradictions in reported spectral data for structurally similar compounds?
- Methodology :
- Reproducibility checks : Repeat synthesis under inert atmosphere to exclude oxidation artifacts .
- High-resolution NMR : Use deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts. Compare with computed NMR spectra (DFT/B3LYP) .
- Cross-validate : Combine data from IR, MS, and X-ray crystallography to reconcile discrepancies, as done for thiadiazole intermediates .
Q. How can computational methods predict the compound’s binding mode to a target protein?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets). Validate with MD simulations (AMBER/CHARMM) .
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Compare with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
